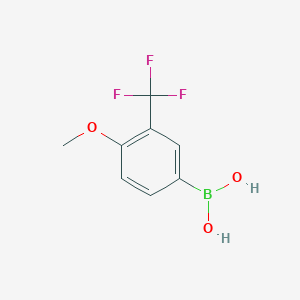

(4-Methoxy-3-(trifluoromethyl)phenyl)boronic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

[4-methoxy-3-(trifluoromethyl)phenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BF3O3/c1-15-7-3-2-5(9(13)14)4-6(7)8(10,11)12/h2-4,13-14H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BUSMBMGODABSIN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=C(C=C1)OC)C(F)(F)F)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BF3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50590204 | |

| Record name | [4-Methoxy-3-(trifluoromethyl)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50590204 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.96 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

149507-36-8 | |

| Record name | [4-Methoxy-3-(trifluoromethyl)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50590204 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Methoxy-3-(trifluoromethyl)benzeneboronic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physical Properties of (4-Methoxy-3-(trifluoromethyl)phenyl)boronic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

(4-Methoxy-3-(trifluoromethyl)phenyl)boronic acid is a substituted arylboronic acid of significant interest in organic synthesis and medicinal chemistry. Its utility as a building block, particularly in Suzuki-Miyaura cross-coupling reactions, allows for the construction of complex molecular architectures. The presence of both a methoxy and a trifluoromethyl group on the phenyl ring imparts unique electronic properties and influences its reactivity and physical characteristics. This guide provides a comprehensive overview of the known physical properties of this compound, outlines standard experimental protocols for their determination, and presents a logical workflow for its characterization.

Core Physical Properties

The physical properties of this compound are crucial for its handling, storage, and application in chemical reactions. The available data is summarized below.

| Property | Value | Source |

| IUPAC Name | This compound | [1] |

| CAS Number | 149507-36-8 | [1][2][3][4][5] |

| Molecular Formula | C₈H₈BF₃O₃ | [1][2][3][4][6] |

| Molecular Weight | 219.95 g/mol | [2][4][6] |

| Appearance | White to off-white crystalline powder | [6][7][8] |

| Melting Point | 202 °C | [6] |

| Boiling Point | Data not available | |

| pKa | Data not available | |

| Solubility | Data not available (qualitatively described as having excellent solubility in organic solvents[6]) |

Experimental Protocols

Detailed experimental procedures are essential for the accurate determination and verification of the physical properties of chemical compounds. While specific experimental data for all properties of this compound are not publicly available, the following sections describe standard methodologies that are broadly applicable.

Melting Point Determination

The melting point is a fundamental property for assessing the purity of a crystalline solid.

Methodology: Capillary Method

-

Sample Preparation: A small amount of the dry crystalline powder of this compound is finely crushed and packed into a thin-walled capillary tube, sealed at one end, to a height of about 3 mm.

-

Apparatus: The capillary tube is placed in a melting point apparatus (e.g., a Mel-Temp or Thiele tube) and heated.

-

Heating and Observation: The sample is heated rapidly to a temperature approximately 15-20 °C below the expected melting point. The heating rate is then reduced to 1-2 °C per minute to allow for thermal equilibrium.

-

Data Recording: The temperature at which the first liquid appears and the temperature at which the entire sample becomes a clear liquid are recorded as the melting point range. For a pure compound, this range is typically sharp (0.5-1 °C).

Boiling Point Determination

Given the high melting point of this solid, it is likely to have a very high boiling point and may decompose before boiling at atmospheric pressure. If a boiling point were to be determined, it would likely require vacuum distillation.

Methodology: Thiele Tube Method (for high boiling liquids) [9]

-

Apparatus Setup: A small quantity of the substance is placed in a small test tube. A capillary tube, sealed at one end, is inverted and placed inside the test tube. The test tube is then attached to a thermometer.

-

Heating: The assembly is heated in a Thiele tube containing a high-boiling point liquid (e.g., mineral oil). Heating is focused on the side arm of the Thiele tube to ensure uniform temperature distribution via convection.[9]

-

Observation: As the temperature rises, air trapped in the capillary tube will be expelled, and a stream of bubbles will emerge from the open end of the capillary tube when the substance's vapor pressure equals the atmospheric pressure.

-

Data Recording: The heat source is removed, and the liquid is allowed to cool. The temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.[9]

pKa Determination

The acidity of the boronic acid moiety is a critical parameter. Potentiometric titration is a common method for pKa determination.

Methodology: Potentiometric Titration

-

Solution Preparation: A solution of this compound of known concentration is prepared in a suitable solvent, typically a mixture of water and an organic co-solvent (like methanol or DMSO) to ensure solubility. The ionic strength of the solution is kept constant by adding a neutral salt (e.g., KCl).

-

Titration: The solution is titrated with a standardized solution of a strong base (e.g., NaOH), and the pH is monitored using a calibrated pH electrode after each addition of the titrant.

-

Data Analysis: A titration curve (pH vs. volume of titrant added) is plotted. The pKa can be determined from the pH at the half-equivalence point. The electron-withdrawing nature of the trifluoromethyl group is expected to lower the pKa compared to unsubstituted phenylboronic acid (pKa ≈ 8.8).[10]

Solubility Determination

Understanding the solubility profile is crucial for reaction setup, purification, and formulation.

Methodology: Isothermal Shake-Flask Method

-

Sample Preparation: An excess amount of solid this compound is added to a series of vials, each containing a known volume of a different solvent (e.g., water, methanol, acetone, chloroform, hexanes).

-

Equilibration: The vials are sealed and agitated (e.g., in a shaker bath) at a constant temperature until equilibrium is reached (typically 24-48 hours).

-

Sample Analysis: The saturated solutions are filtered to remove undissolved solid. A known aliquot of the clear supernatant is carefully removed, and the solvent is evaporated. The mass of the remaining solid is determined gravimetrically.

-

Calculation: The solubility is calculated and expressed in units such as g/100 mL or mol/L.

Spectroscopic Characterization

Spectroscopic data provides structural confirmation of the molecule.

Methodology: Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: A small amount of the compound is dissolved in a deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Acetone-d₆).[10] Acetone-d₆ is often a good choice for boronic acids due to its ability to disrupt intermolecular hydrogen bonding and boroxine formation, leading to sharper signals.[10]

-

Data Acquisition: ¹H NMR and ¹³C NMR spectra are acquired on a high-field NMR spectrometer. For ¹³C NMR, the carbon attached to the boron atom may not be observed due to quadrupolar relaxation.

-

Spectral Interpretation: The chemical shifts, integration, and coupling patterns are analyzed to confirm the molecular structure. The spectra would be expected to show signals corresponding to the methoxy protons, the aromatic protons, and the hydroxyl protons of the boronic acid group.

Methodology: Infrared (IR) Spectroscopy

-

Sample Preparation: The solid sample can be analyzed directly using an Attenuated Total Reflectance (ATR) accessory or by preparing a KBr pellet.

-

Data Acquisition: The IR spectrum is recorded over the range of approximately 4000 to 400 cm⁻¹.

-

Spectral Interpretation: Characteristic absorption bands for O-H stretching (of the B(OH)₂ group), C-H stretching (aromatic and methoxy), C=C stretching (aromatic ring), C-O stretching (methoxy and B-O), and C-F stretching (trifluoromethyl group) would be identified to confirm functional groups.

Methodology: Mass Spectrometry (MS)

-

Sample Introduction: The sample is introduced into the mass spectrometer, typically using techniques like Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).

-

Data Acquisition: The mass-to-charge ratio (m/z) of the resulting ions is measured.

-

Spectral Interpretation: The molecular ion peak corresponding to the molecular weight of the compound is identified to confirm its identity. Fragmentation patterns can provide further structural information.

Visualizations

Workflow for Physical Property Characterization

The following diagram illustrates a logical workflow for the comprehensive characterization of the physical properties of a novel or uncharacterized chemical compound like this compound.

References

- 1. 4-Methoxy-3-(trifluoromethyl)phenylboronic Acid (contains varying amounts of Anhydride), TCI America™ | Fisher Scientific [fishersci.ca]

- 2. (4-methoxy-3-trifluoromethylphenyl)boronic acid AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 3. This compound [oakwoodchemical.com]

- 4. calpaclab.com [calpaclab.com]

- 5. 149507-36-8|this compound|BLD Pharm [bldpharm.com]

- 6. chemimpex.com [chemimpex.com]

- 7. chemimpex.com [chemimpex.com]

- 8. chemimpex.com [chemimpex.com]

- 9. Video: Boiling Points - Concept [jove.com]

- 10. (Trifluoromethoxy)Phenylboronic Acids: Structures, Properties, and Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to (4-Methoxy-3-(trifluoromethyl)phenyl)boronic Acid for Researchers and Drug Development Professionals

An authoritative resource on the chemical properties, synthesis, and applications of (4-Methoxy-3-(trifluoromethyl)phenyl)boronic acid, a key building block in modern medicinal chemistry.

This compound , a substituted arylboronic acid, has emerged as a critical reagent in organic synthesis, particularly in the pharmaceutical industry. Its unique electronic and structural properties make it an invaluable component in the construction of complex molecular architectures, most notably in the development of novel therapeutics. This technical guide provides a comprehensive overview of its chemical identity, physicochemical properties, synthesis, and applications, with a focus on its role in the preparation of corticotropin-releasing factor 1 (CRF1) receptor antagonists.

Core Chemical Identity and Properties

This compound is a white to off-white crystalline solid. The presence of both an electron-donating methoxy group and a strongly electron-withdrawing trifluoromethyl group on the phenyl ring imparts unique reactivity and selectivity in cross-coupling reactions.

Chemical Structure:

-

Chemical Name: this compound

-

CAS Number: 149507-36-8[1]

-

Molecular Formula: C₈H₈BF₃O₃[1]

-

Molecular Weight: 219.95 g/mol

| Property | Value/Expected Range |

| Physical State | White to off-white crystalline powder |

| Melting Point | 168-171 °C |

| pKa | Estimated to be in the range of 7.5-8.5 |

| ¹H NMR | Aromatic protons expected in the range of 7.0-8.0 ppm; Methoxy protons around 3.9 ppm |

| ¹³C NMR | Aromatic carbons expected between 110-160 ppm; Trifluoromethyl carbon as a quartet |

| ¹⁹F NMR | A single resonance expected for the CF₃ group |

| ¹¹B NMR | A broad singlet characteristic of a boronic acid expected in the range of 28-33 ppm |

| Solubility | Generally soluble in polar organic solvents such as methanol, ethanol, and acetone |

Synthesis of this compound

The synthesis of this compound can be achieved through a multi-step process, typically starting from a readily available substituted anisole. A representative synthetic route involves the bromination of 2-(trifluoromethyl)anisole followed by a Grignard reaction and subsequent boronation.

Experimental Protocol: Synthesis of this compound

This protocol is adapted from general procedures for the synthesis of substituted phenylboronic acids.

Step 1: Bromination of 2-(Trifluoromethyl)anisole to yield 4-Bromo-2-(trifluoromethyl)anisole

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 2-(trifluoromethyl)anisole (1.0 eq.) in a suitable solvent such as dichloromethane or chloroform.

-

Bromination: Cool the solution to 0 °C in an ice bath. Slowly add a solution of bromine (1.05 eq.) in the same solvent to the flask over 30 minutes.

-

Reaction Monitoring: Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Work-up: Once the reaction is complete, quench the reaction with a saturated aqueous solution of sodium thiosulfate. Separate the organic layer, wash with brine, and dry over anhydrous magnesium sulfate.

-

Purification: Remove the solvent under reduced pressure and purify the crude product by fractional distillation or column chromatography to obtain 4-bromo-2-(trifluoromethyl)anisole.

Step 2: Grignard Reaction and Boronation

-

Grignard Reagent Formation: In a flame-dried, three-necked flask under an inert atmosphere (argon or nitrogen), place magnesium turnings (1.2 eq.). Add a small crystal of iodine to initiate the reaction. Slowly add a solution of 4-bromo-2-(trifluoromethyl)anisole (1.0 eq.) in anhydrous tetrahydrofuran (THF) to the magnesium turnings. The reaction is initiated by gentle heating and then maintained by the exothermic reaction.

-

Boronation: In a separate flask, cool a solution of trimethyl borate (1.5 eq.) in anhydrous THF to -78 °C. Slowly add the freshly prepared Grignard reagent to the trimethyl borate solution, maintaining the temperature below -70 °C.

-

Hydrolysis: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2 hours. Quench the reaction by the slow addition of 1 M hydrochloric acid at 0 °C.

-

Extraction and Purification: Extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate. Remove the solvent under reduced pressure. The resulting crude boronic acid can be purified by recrystallization from a suitable solvent system (e.g., ether/hexanes) to yield this compound.

Application in the Synthesis of CRF1 Receptor Antagonists via Suzuki-Miyaura Cross-Coupling

This compound is a key building block in the synthesis of corticotropin-releasing factor 1 (CRF1) receptor antagonists, which are under investigation for the treatment of stress-related disorders such as anxiety and depression. The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for forming the crucial carbon-carbon bond between the boronic acid and a suitable heterocyclic partner.

Experimental Protocol: Suzuki-Miyaura Cross-Coupling

This is a general protocol for the Suzuki-Miyaura cross-coupling reaction.

-

Reaction Setup: In a Schlenk flask, combine the aryl halide (e.g., a brominated pyrimidine or pyridine derivative; 1.0 eq.), this compound (1.2-1.5 eq.), a palladium catalyst such as Pd(PPh₃)₄ (0.02-0.05 eq.), and a base such as potassium carbonate or cesium fluoride (2.0-3.0 eq.).

-

Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent (e.g., 1,4-dioxane, toluene, or DMF) and an aqueous solution of the base.

-

Reaction Conditions: Heat the reaction mixture under an inert atmosphere at a temperature ranging from 80 to 120 °C. Monitor the reaction progress by TLC or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: Upon completion, cool the reaction mixture to room temperature and dilute with water. Extract the product with an organic solvent such as ethyl acetate.

-

Purification: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. Remove the solvent under reduced pressure and purify the crude product by column chromatography on silica gel to afford the desired CRF1 receptor antagonist precursor.

Visualizing the Role of this compound

To better understand the utility of this boronic acid in drug development, the following diagrams illustrate a key biological pathway and a representative synthetic workflow.

Caption: CRF1 Receptor Signaling Pathway and the Action of an Antagonist.

Caption: Experimental Workflow for Suzuki-Miyaura Cross-Coupling.

Conclusion

This compound is a valuable and versatile building block in modern organic and medicinal chemistry. Its unique substitution pattern allows for the efficient synthesis of complex molecules, particularly in the development of novel therapeutics targeting the CRF1 receptor. The protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals to effectively utilize this important reagent in their work.

References

- 1. 4-Methoxy-3-(trifluoromethyl)phenylboronic Acid | 149507-36-8 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 2. (Trifluoromethoxy)Phenylboronic Acids: Structures, Properties, and Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

Synthesis of (4-Methoxy-3-(trifluoromethyl)phenyl)boronic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

(4-Methoxy-3-(trifluoromethyl)phenyl)boronic acid is a valuable building block in medicinal chemistry and materials science, primarily utilized as a reactant in Suzuki-Miyaura cross-coupling reactions to introduce the 4-methoxy-3-(trifluoromethyl)phenyl moiety into complex molecules. This trifluoromethyl-substituted phenylboronic acid derivative is of particular interest due to the unique electronic properties conferred by the trifluoromethyl group, which can enhance the metabolic stability and bioactivity of pharmaceutical compounds. This technical guide provides an in-depth overview of a common and effective synthetic route to this compound, including a detailed experimental protocol, quantitative data, and a visual representation of the synthetic pathway.

Introduction

Phenylboronic acids and their derivatives are indispensable reagents in modern organic synthesis, largely due to their stability, low toxicity, and versatility in carbon-carbon bond formation. The Suzuki-Miyaura cross-coupling reaction, a Nobel Prize-winning methodology, heavily relies on these organoboron compounds. The presence of a trifluoromethyl group on the phenyl ring, as in this compound, can significantly influence the electronic nature of the molecule, making it a desirable component in the design of novel pharmaceuticals and functional materials. This guide outlines a robust synthetic strategy for the preparation of this key intermediate.

Synthetic Pathway Overview

The most prevalent and scalable synthesis of this compound involves a two-step process commencing from a readily available halogenated precursor, 4-bromo-1-methoxy-2-(trifluoromethyl)benzene. The synthesis proceeds via:

-

Formation of an Organometallic Intermediate: This is typically achieved through a lithium-halogen exchange reaction using an organolithium reagent, such as n-butyllithium (n-BuLi), at low temperatures. This step generates a highly reactive aryllithium species.

-

Borylation and Hydrolysis: The aryllithium intermediate is then quenched with a borate ester, most commonly triisopropyl borate or trimethyl borate. The resulting boronate ester is subsequently hydrolyzed under acidic conditions to yield the final this compound.

This synthetic approach is highly efficient and adaptable for large-scale production.

Caption: Synthetic pathway for this compound.

Quantitative Data

The following table summarizes the key quantitative parameters for the synthesis of this compound, based on analogous procedures for structurally similar compounds.

| Parameter | Value | Reference |

| Starting Material | 4-bromo-1-methoxy-2-(trifluoromethyl)benzene | - |

| Reagents | n-Butyllithium, Triisopropyl borate | - |

| Solvent | Tetrahydrofuran (THF) | - |

| Reaction Temperature | -78 °C | [1] |

| Reaction Time | 2-4 hours | [1] |

| Yield | ~88% | [1] |

| Purity | >95% | - |

Detailed Experimental Protocol

This protocol is adapted from a procedure for a structurally related compound and represents a reliable method for the synthesis of this compound.[1]

Materials:

-

4-bromo-1-methoxy-2-(trifluoromethyl)benzene

-

n-Butyllithium (n-BuLi) in hexanes (2.5 M)

-

Triisopropyl borate

-

Anhydrous Tetrahydrofuran (THF)

-

Hydrochloric acid (HCl), 2 M

-

Ethyl acetate

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

Equipment:

-

Three-necked round-bottom flask

-

Magnetic stirrer

-

Thermometer

-

Dropping funnel

-

Inert atmosphere setup (Nitrogen or Argon)

-

Low-temperature bath (e.g., dry ice/acetone)

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: A dry three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel under an inert atmosphere of nitrogen is charged with 4-bromo-1-methoxy-2-(trifluoromethyl)benzene (1.0 eq). Anhydrous THF is added to dissolve the starting material.

-

Lithium-Halogen Exchange: The solution is cooled to -78 °C using a dry ice/acetone bath. n-Butyllithium (1.1 eq) is added dropwise via the dropping funnel over 30 minutes, maintaining the internal temperature below -70 °C. The reaction mixture is stirred at -78 °C for an additional hour.

-

Borylation: Triisopropyl borate (1.2 eq) is added dropwise to the reaction mixture at -78 °C. The resulting mixture is allowed to slowly warm to room temperature and stirred overnight.

-

Hydrolysis and Workup: The reaction is quenched by the slow addition of 2 M HCl at 0 °C. The mixture is stirred for 1 hour at room temperature. The aqueous layer is separated and extracted with ethyl acetate (3 x 50 mL). The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure using a rotary evaporator.

-

Purification: The crude product is purified by recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate) to afford this compound as a white solid.

Caption: Experimental workflow for the synthesis of the target molecule.

Safety Considerations

-

Organolithium Reagents: n-Butyllithium is a pyrophoric liquid and must be handled with extreme care under an inert atmosphere. Appropriate personal protective equipment (PPE), including flame-retardant lab coat, safety glasses, and gloves, is mandatory.

-

Low Temperatures: The use of a dry ice/acetone bath requires cryogenic gloves and proper ventilation.

-

Solvents: Tetrahydrofuran and ethyl acetate are flammable. All operations should be conducted in a well-ventilated fume hood away from ignition sources.

Conclusion

The synthesis of this compound is a straightforward and high-yielding process that provides access to a valuable building block for drug discovery and materials science. The described protocol, based on a lithium-halogen exchange followed by borylation, is a reliable method for obtaining this compound in high purity. Careful attention to anhydrous and inert reaction conditions is crucial for achieving optimal results.

References

Spectroscopic Analysis of (4-Methoxy-3-(trifluoromethyl)phenyl)boronic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic characterization of (4-Methoxy-3-(trifluoromethyl)phenyl)boronic acid. Due to the limited availability of public, comprehensive experimental spectra for this specific compound, this document outlines the expected spectroscopic behavior and provides detailed, generalized experimental protocols for Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy. These methodologies are based on standard practices for the analysis of substituted arylboronic acids.

Introduction

This compound is a valuable building block in organic synthesis, particularly in cross-coupling reactions such as the Suzuki-Miyaura coupling. Its utility in the synthesis of complex organic molecules, including active pharmaceutical ingredients, necessitates a thorough understanding of its structural and electronic properties. Spectroscopic techniques are fundamental to confirming the identity, purity, and structure of this compound. This guide focuses on the key spectroscopic methods used for its characterization: NMR and IR spectroscopy.

Spectroscopic Data Summary

Table 1: Predicted ¹H NMR Spectral Data

| Protons | Expected Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Ar-H (position 2) | 7.9 - 8.1 | d | ~2 |

| Ar-H (position 6) | 7.8 - 8.0 | dd | ~8, ~2 |

| Ar-H (position 5) | 7.0 - 7.2 | d | ~8 |

| OCH₃ | 3.9 - 4.1 | s | - |

| B(OH)₂ | 8.0 - 8.5 (broad) | s | - |

Note: The chemical shifts are predicted for a standard deuterated solvent like DMSO-d₆ or CDCl₃. The B(OH)₂ signal is often broad and may exchange with residual water in the solvent.

Table 2: Predicted ¹³C NMR Spectral Data

| Carbon | Expected Chemical Shift (δ, ppm) |

| C-B | 130 - 135 |

| C-OCH₃ | 160 - 165 |

| C-CF₃ | 120 - 125 (q, ¹JCF ≈ 270-280 Hz) |

| C-2 | 135 - 140 |

| C-5 | 110 - 115 |

| C-6 | 130 - 135 |

| OCH₃ | 55 - 60 |

| CF₃ | 120 - 130 (q, ¹JCF ≈ 270-280 Hz) |

Note: The carbon attached to the trifluoromethyl group will appear as a quartet due to coupling with the fluorine atoms.

Table 3: Predicted ¹⁹F and ¹¹B NMR Spectral Data

| Nucleus | Expected Chemical Shift (δ, ppm) |

| ¹⁹F (CF₃) | -60 to -65 |

| ¹¹B (B(OH)₂) | 18 - 22 (broad) |

Note: ¹⁹F NMR is referenced to CFCl₃. ¹¹B NMR is referenced to BF₃·OEt₂.

Table 4: Predicted IR Absorption Bands

| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

| O-H (B(OH)₂) | 3200 - 3600 | Strong, Broad |

| C-H (aromatic) | 3000 - 3100 | Medium |

| C-H (methoxy) | 2850 - 2960 | Medium |

| C=C (aromatic) | 1600 - 1620, 1450 - 1580 | Medium to Strong |

| B-O | 1310 - 1380 | Strong |

| C-O (methoxy) | 1240 - 1280 (asymmetric), 1020 - 1050 (symmetric) | Strong |

| C-F (CF₃) | 1100 - 1200 | Strong |

Experimental Protocols

The following are detailed, generalized protocols for acquiring NMR and IR spectra of solid arylboronic acids like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain high-resolution ¹H, ¹³C, ¹⁹F, and ¹¹B NMR spectra to elucidate the molecular structure.

Methodology:

-

Sample Preparation:

-

Weigh approximately 5-10 mg of this compound into a clean, dry NMR tube.

-

Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Acetone-d₆). Arylboronic acids often exhibit good solubility in DMSO-d₆.

-

Cap the NMR tube and gently vortex or shake to dissolve the sample completely.

-

-

Instrument Setup:

-

Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal resolution.

-

Tune and shim the instrument to the specific solvent and sample.

-

-

Data Acquisition:

-

¹H NMR: Acquire the spectrum using a standard pulse sequence. Typical parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.

-

¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans (e.g., 1024 or more) and a longer relaxation delay (e.g., 2-5 seconds) are typically required due to the lower natural abundance of ¹³C.

-

¹⁹F NMR: Acquire the spectrum using a standard pulse sequence. ¹⁹F is a high-sensitivity nucleus, so fewer scans are generally needed.

-

¹¹B NMR: Acquire the spectrum using a boron-specific probe or by tuning a broadband probe to the ¹¹B frequency. A broad spectral width should be used. Due to the quadrupolar nature of the ¹¹B nucleus, the signals are often broad.

-

-

Data Processing:

-

Apply Fourier transformation to the acquired free induction decays (FIDs).

-

Phase the spectra and perform baseline correction.

-

Calibrate the chemical shift scale using the residual solvent peak (for ¹H and ¹³C NMR) or an appropriate external standard (for ¹⁹F and ¹¹B NMR).

-

Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

-

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology (Attenuated Total Reflectance - ATR):

-

Instrument Preparation:

-

Ensure the ATR crystal (e.g., diamond or zinc selenide) is clean. Clean with a suitable solvent (e.g., isopropanol) and a soft, lint-free wipe if necessary.

-

Record a background spectrum of the empty, clean ATR crystal. This will be subtracted from the sample spectrum.

-

-

Sample Application:

-

Place a small amount of the solid this compound powder directly onto the center of the ATR crystal.

-

Use the pressure arm to apply firm, even pressure to the sample, ensuring good contact with the crystal.

-

-

Data Acquisition:

-

Acquire the IR spectrum over the desired range (typically 4000-400 cm⁻¹).

-

Co-add a sufficient number of scans (e.g., 16-32) to obtain a high-quality spectrum.

-

-

Data Processing:

-

The instrument software will automatically subtract the background spectrum from the sample spectrum.

-

Perform an ATR correction if necessary, although for qualitative identification it is often not required.

-

Label the significant absorption peaks with their corresponding wavenumbers.

-

Visualization of Analytical Workflow

The following diagram illustrates the logical workflow for the spectroscopic analysis and structural confirmation of a synthesized chemical compound like this compound.

Caption: Workflow for Spectroscopic Analysis.

This guide provides a foundational understanding of the spectroscopic characterization of this compound. For definitive structural confirmation, it is imperative to acquire and interpret high-quality experimental spectra.

Commercial Availability and Synthetic Utility of (4-Methoxy-3-(trifluoromethyl)phenyl)boronic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

(4-Methoxy-3-(trifluoromethyl)phenyl)boronic acid, registered under CAS number 149507-36-8, is a synthetically versatile building block of significant interest in medicinal chemistry and materials science. Its unique substitution pattern, featuring an electron-donating methoxy group and an electron-withdrawing trifluoromethyl group, imparts distinct electronic properties that are highly valuable in the synthesis of complex organic molecules. This technical guide provides a comprehensive overview of the commercial availability of this reagent, details on its suppliers, and a representative experimental protocol for its application in Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern carbon-carbon bond formation.

Commercial Availability and Suppliers

This compound is readily available from a variety of chemical suppliers, ranging from large, well-established companies to smaller, more specialized providers. The purity of the commercially available material is typically high, often exceeding 95-98%. It is generally supplied as a white to off-white solid. Researchers can procure this reagent in quantities ranging from milligrams for initial screening studies to multi-gram or kilogram scales for process development and larger-scale synthesis. Below is a summary of prominent suppliers and their product offerings.

| Supplier | Catalog Number | Purity | Available Quantities |

| Sigma-Aldrich | CDS006363 | Not specified | 50 mg |

| Thermo Fisher Scientific (Alfa Aesar) | H55899 | 98% | 1g, 5g |

| TCI America | M2839 | >98.0% (T) | 1g, 5g, 25g |

| Oakwood Chemical | 039878 | 98% | 100mg, 250mg, 1g, 5g |

| Ark Pharm | AK-39878 | 98% | 1g, 5g, 25g |

| Combi-Blocks | BB-8784 | >98% | 1g, 5g, 10g |

| A2B Chem | AB128713 | >98% | 1g, 5g |

| Chem-Impex International | 39878 | >98% | 100mg, 250mg, 1g, 5g |

Note: Availability and pricing are subject to change. It is recommended to consult the suppliers' websites for the most current information.

Key Physicochemical Properties

-

Molecular Formula: C₈H₈BF₃O₃

-

Molecular Weight: 219.95 g/mol

-

Appearance: White to off-white solid

-

CAS Number: 149507-36-8

Application in Suzuki-Miyaura Cross-Coupling Reactions

The primary application of this compound is as a coupling partner in palladium-catalyzed Suzuki-Miyaura reactions. This reaction enables the formation of a carbon-carbon bond between the boronic acid and an aryl, vinyl, or alkyl halide or triflate, providing a powerful method for the synthesis of biaryls and other conjugated systems. These structural motifs are prevalent in pharmaceuticals, agrochemicals, and organic electronic materials.

Representative Experimental Protocol: Suzuki-Miyaura Coupling

The following is a general, representative procedure for the Suzuki-Miyaura cross-coupling of this compound with an aryl bromide. This protocol is based on established methodologies and may require optimization depending on the specific aryl halide used.

Materials:

-

This compound (1.2 equivalents)

-

Aryl bromide (1.0 equivalent)

-

Palladium(II) acetate (Pd(OAc)₂) (2 mol%)

-

SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (4 mol%)

-

Potassium phosphate (K₃PO₄) (2.0 equivalents)

-

Toluene (Anhydrous and degassed)

-

Water (Degassed)

Procedure:

-

Reaction Setup: To an oven-dried Schlenk tube containing a magnetic stir bar, add the aryl bromide (1.0 mmol), this compound (1.2 mmol), palladium(II) acetate (0.02 mmol), SPhos (0.04 mmol), and potassium phosphate (2.0 mmol).

-

Inert Atmosphere: Seal the Schlenk tube with a rubber septum and evacuate and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times to ensure the reaction atmosphere is free of oxygen.

-

Solvent Addition: Add degassed toluene (5 mL) and degassed water (0.5 mL) to the reaction mixture via syringe.

-

Reaction: Place the Schlenk tube in a preheated oil bath at 100 °C and stir the reaction mixture vigorously.

-

Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within 2-24 hours.

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate (15 mL) and water (10 mL). Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with ethyl acetate (2 x 15 mL).

-

Purification: Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate (Na₂SO₄). Filter the mixture and concentrate the filtrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the desired biaryl product.

Visualizing Key Processes

To further aid researchers, the following diagrams illustrate the fundamental signaling pathway of the Suzuki-Miyaura reaction and a logical workflow for supplier selection.

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Caption: Logical workflow for selecting a chemical supplier.

Conclusion

This compound is a readily accessible and highly valuable reagent for the synthesis of complex molecules, particularly through Suzuki-Miyaura cross-coupling reactions. The wide range of commercial suppliers ensures a stable supply for research and development needs. The provided experimental protocol serves as a robust starting point for the application of this building block in the synthesis of novel biaryl compounds, which are of paramount importance in the fields of drug discovery and materials science.

An In-depth Technical Guide to Trifluoromethylated Phenylboronic Acids in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trifluoromethylated phenylboronic acids have emerged as a pivotal class of building blocks in modern drug discovery. The incorporation of the trifluoromethyl (-CF3) group onto the phenylboronic acid scaffold imparts a unique combination of properties that can significantly enhance the therapeutic potential of drug candidates. This guide provides a comprehensive overview of the synthesis, biological activities, and applications of trifluoromethylated phenylboronic acids, offering a technical resource for researchers and professionals in the field. The trifluoromethyl group is a key pharmacophore in medicinal chemistry, valued for its ability to improve metabolic stability, lipophilicity, and binding affinity.[1] The strategic introduction of -CF3 groups can dramatically alter the physicochemical properties of molecules, influencing their reactivity and biological interactions.[2]

The boronic acid moiety itself is a versatile functional group, capable of forming reversible covalent bonds with the active site residues of various enzymes, particularly serine proteases. This mode of inhibition, mimicking the transition state of the enzymatic reaction, has led to the development of potent and selective inhibitors for a range of therapeutic targets.

This guide will delve into the quantitative data supporting the efficacy of these compounds, provide detailed experimental protocols for their synthesis and evaluation, and visualize key pathways and workflows to facilitate a deeper understanding of their role in drug discovery.

Data Presentation: Quantitative Insights into Biological Activity

The introduction of trifluoromethyl groups can significantly impact the inhibitory potency and pharmacokinetic profile of phenylboronic acid-based enzyme inhibitors. The following tables summarize key quantitative data for representative compounds.

Table 1: Enzyme Inhibition Data

| Compound/Inhibitor | Target Enzyme | Inhibition Constant (Kᵢ) | IC₅₀ | Reference(s) |

| Boronic acid derivatives | AmpC β-lactamase | 140 nM (for compound 10a) | - | [3] |

| Boronic acid transition state inhibitors (BATSIs) | ADC-7 (a class C β-lactamase) | 0.45 nM (for CR192 with a trifluoromethyl substituent) | - | [4] |

| Peptidyl trifluoromethyl ketone (Ac-Phe-CF₃) | Chymotrypsin | 20 µM | - | [5] |

| Peptidyl trifluoromethyl ketone (Ac-Leu-Phe-CF₃) | Chymotrypsin | 2 µM | - | [5] |

| Thalidomide derivatives (4a, 4b, 4e, 4f) | Human Neutrophil Elastase (HNE) | - | 21.78 - 42.30 nM | [6] |

| Z-SSKL(boro)L | Prostate-Specific Antigen (PSA) | 65 nM | - | [7] |

| Agrimoniin | Human Neutrophil Elastase (HNE) | - | 0.9 µM | [8] |

| Pedunculagin | Human Neutrophil Elastase (HNE) | - | 2.8 µM | [8] |

Table 2: Pharmacokinetic Parameters of Tavaborole (a Benzoxaborole Antifungal)

| Parameter | Value | Unit | Reference(s) |

| Absorption | |||

| Bioavailability (topical) | Detectable systemically | - | [9] |

| Cₘₐₓ (single dose) | 3.5 ± 2.3 | ng/mL | [10] |

| Cₘₐₓ (steady state, 14 days) | 5.17 ± 3.47 | ng/mL | [11] |

| Tₘₐₓ | 8 | days | [9] |

| AUC (single dose) | 44.4 ± 25.5 | nghr/mL | [10] |

| AUC (steady state) | 75.8 ± 44.5 | nghr/mL | [11] |

| Distribution | |||

| Nail Penetration (in vitro) | 524.7 | mcg/cm² | [9] |

| Metabolism | |||

| Metabolism | Extensive | - | [10] |

| Elimination | |||

| Route of Elimination | Primarily renal | - | [10] |

| Half-life (t₁/₂) | 28.5 | hours | [9] |

Experimental Protocols

Detailed and reproducible experimental protocols are crucial for the successful synthesis and evaluation of trifluoromethylated phenylboronic acids. This section provides methodologies for key experiments.

Synthesis of 4-(Trifluoromethyl)phenylboronic acid

This protocol describes a common method for the synthesis of 4-(trifluoromethyl)phenylboronic acid via a Grignard reaction.

Materials:

-

1-bromo-4-(trifluoromethyl)benzene

-

Magnesium turnings

-

Anhydrous tetrahydrofuran (THF)

-

Triisopropyl borate

-

Hydrochloric acid (HCl)

-

Heptane

-

Sodium chloride (NaCl) solution (20% w/w)

-

n-Butyllithium (n-BuLi) in hexanes (for an alternative lithiation route)

Procedure:

-

Grignard Reagent Formation:

-

To a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add magnesium turnings.

-

Add a small crystal of iodine to activate the magnesium.

-

Add a small amount of a solution of 1-bromo-4-(trifluoromethyl)benzene in anhydrous THF to initiate the reaction.

-

Once the reaction starts (indicated by heat evolution and disappearance of the iodine color), add the remaining 1-bromo-4-(trifluoromethyl)benzene solution dropwise to maintain a gentle reflux.

-

After the addition is complete, reflux the mixture for an additional 1-2 hours to ensure complete formation of the Grignard reagent.

-

-

Borylation:

-

Cool the Grignard reagent solution to -78 °C in a dry ice/acetone bath.

-

Slowly add a solution of triisopropyl borate in anhydrous THF to the cooled Grignard solution, maintaining the temperature below -60 °C.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.

-

-

Hydrolysis and Work-up:

-

Cool the reaction mixture in an ice bath and slowly add 2M HCl to hydrolyze the borate ester.

-

Stir the mixture vigorously for 1-2 hours.

-

Separate the organic layer and extract the aqueous layer with diethyl ether or ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.

-

Concentrate the organic phase under reduced pressure to obtain the crude product.

-

-

Purification:

-

Recrystallize the crude product from a suitable solvent system (e.g., water or a mixture of heptane and ethyl acetate) to yield pure 4-(trifluoromethyl)phenylboronic acid.[12]

-

Enzyme Inhibition Assay: Determination of Kᵢ

This protocol outlines a general procedure for determining the inhibition constant (Kᵢ) of a trifluoromethylated phenylboronic acid against a serine protease.

Materials:

-

Purified serine protease

-

Fluorogenic or chromogenic substrate specific for the enzyme

-

Trifluoromethylated phenylboronic acid inhibitor (dissolved in DMSO)

-

Assay buffer (e.g., Tris-HCl or phosphate buffer at optimal pH for the enzyme)

-

96-well microplate (black or clear, depending on the detection method)

-

Microplate reader

Procedure:

-

Preparation of Reagents:

-

Prepare a stock solution of the inhibitor in DMSO.

-

Prepare a series of dilutions of the inhibitor in assay buffer.

-

Prepare a solution of the enzyme in assay buffer at a concentration that gives a linear reaction rate.

-

Prepare a solution of the substrate in assay buffer at a concentration around its Kₘ value.

-

-

Assay Setup:

-

In a 96-well microplate, add a fixed volume of the enzyme solution to each well.

-

Add varying concentrations of the inhibitor to the wells. Include a control well with no inhibitor (DMSO vehicle only).

-

Pre-incubate the enzyme and inhibitor for a specific time (e.g., 15-30 minutes) at a constant temperature (e.g., 37 °C) to allow for binding equilibrium.

-

-

Initiation and Measurement:

-

Initiate the enzymatic reaction by adding the substrate solution to all wells.

-

Immediately start monitoring the change in fluorescence or absorbance over time using a microplate reader. Record data at regular intervals for a set period.

-

-

Data Analysis:

-

Calculate the initial velocity (v₀) of the reaction for each inhibitor concentration from the linear portion of the progress curves.

-

Plot the initial velocity as a function of the inhibitor concentration.

-

Determine the IC₅₀ value, which is the concentration of inhibitor that reduces the enzyme activity by 50%.

-

To determine the Kᵢ, perform the assay at different substrate concentrations.

-

Analyze the data using non-linear regression fitting to the appropriate inhibition model (e.g., competitive, non-competitive, or mixed) using software like GraphPad Prism. For competitive inhibition, the Kᵢ can be calculated from the IC₅₀ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [S]/Kₘ), where [S] is the substrate concentration and Kₘ is the Michaelis constant.[13][14]

-

Cell Viability Assay (MTT Assay)

This protocol describes the use of the MTT assay to assess the cytotoxic effects of trifluoromethylated phenylboronic acids on cancer cell lines.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

Trifluoromethylated phenylboronic acid compound (dissolved in DMSO)

-

96-well cell culture plate

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Harvest and count the cells.

-

Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

-

Incubate the plate overnight at 37 °C in a humidified 5% CO₂ atmosphere to allow the cells to attach.

-

-

Compound Treatment:

-

Prepare a series of dilutions of the trifluoromethylated phenylboronic acid compound in cell culture medium.

-

Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the compound. Include a vehicle control (DMSO) and a no-treatment control.

-

Incubate the plate for a desired period (e.g., 24, 48, or 72 hours).[15]

-

-

MTT Incubation:

-

After the incubation period, add 10 µL of the MTT solution to each well.

-

Incubate the plate for another 2-4 hours at 37 °C until purple formazan crystals are visible.[16]

-

-

Solubilization and Measurement:

-

Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Mix gently by pipetting or shaking on an orbital shaker for 15 minutes to ensure complete solubilization.

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[17]

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each concentration compared to the vehicle control.

-

Plot the percentage of cell viability against the logarithm of the compound concentration.

-

Determine the IC₅₀ value, the concentration of the compound that causes 50% inhibition of cell viability, by fitting the data to a dose-response curve.[15]

-

Mandatory Visualizations

Proteasome Inhibition Signaling Pathway

Trifluoromethylated phenylboronic acids, particularly dipeptidyl boronic acids like bortezomib, are potent inhibitors of the proteasome, a key regulator of protein degradation. Inhibition of the proteasome leads to the accumulation of ubiquitinated proteins, including cell cycle regulators and tumor suppressors, ultimately inducing apoptosis in cancer cells.

Caption: Proteasome inhibition by trifluoromethylated phenylboronic acids.

Experimental Workflow for High-Throughput Screening

High-throughput screening (HTS) is a crucial process in early drug discovery to identify hit compounds from large chemical libraries. The following workflow illustrates a typical HTS campaign for identifying trifluoromethylated phenylboronic acid inhibitors.

References

- 1. mdpi.com [mdpi.com]

- 2. nbinno.com [nbinno.com]

- 3. nbinno.com [nbinno.com]

- 4. refubium.fu-berlin.de [refubium.fu-berlin.de]

- 5. rcsb.org [rcsb.org]

- 6. Thalidomide derivatives as nanomolar human neutrophil elastase inhibitors: Rational design, synthesis, antiproliferative activity and mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Potent and Selective Peptidyl Boronic Acid Inhibitors of the Serine Protease Prostate-Specific Antigen - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Plant phenolics inhibit neutrophil elastase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 12. chemicalbook.com [chemicalbook.com]

- 13. Boronic acid inhibitors of penicillin-binding protein 1b: serine and lysine labelling agents - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. benchchem.com [benchchem.com]

- 16. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]

- 17. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

The Dichotomy of Reactivity: A Technical Guide to Methoxy and Trifluoromethyl Groups in Boronic Acid Chemistry

For Researchers, Scientists, and Drug Development Professionals

Abstract

Boronic acids are indispensable reagents in modern organic synthesis, most notably in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction. The reactivity and efficacy of these compounds are profoundly influenced by the electronic and steric nature of substituents on their aryl ring. This technical guide provides an in-depth analysis of the roles of two common yet functionally opposing substituents: the electron-donating methoxy (-OCH₃) group and the strongly electron-withdrawing trifluoromethyl (-CF₃) group. Understanding the distinct effects of these moieties is paramount for reaction optimization, catalyst selection, and the strategic design of novel molecular entities in pharmaceutical and materials science. This document outlines the fundamental principles governing their reactivity, presents quantitative data, details experimental protocols for their evaluation, and provides visual representations of the underlying chemical logic.

Introduction: The Electronic Tug-of-War in Boronic Acids

The utility of arylboronic acids in cross-coupling reactions hinges on the facility of the transmetalation step, where the aryl group is transferred from the boron atom to the palladium catalyst. The rate and success of this step are intricately linked to the electron density of the ipso-carbon atom attached to boron. Substituents on the aromatic ring modulate this electron density through a combination of inductive and resonance effects, thereby controlling the reactivity of the boronic acid.

-

The Methoxy Group (-OCH₃): As an electron-donating group, the methoxy substituent increases the electron density on the aromatic ring through its +R (resonance) effect, which generally outweighs its -I (inductive) effect. This enhanced nucleophilicity of the aryl group can facilitate the transmetalation process.

-

The Trifluoromethyl Group (-CF₃): In stark contrast, the trifluoromethyl group is a potent electron-withdrawing group, primarily due to the strong -I effect of the three fluorine atoms.[1][2] This effect decreases the electron density of the aromatic ring, making the aryl group less nucleophilic. Consequently, this can impact the kinetics of the Suzuki-Miyaura coupling.[3][4] The trifluoromethyl group is also noted for its high metabolic stability and its ability to increase the lipophilicity of molecules, making it a valuable substituent in medicinal chemistry.[1][2]

Quantitative Analysis of Substituent Effects

The electronic influence of the methoxy and trifluoromethyl groups can be quantitatively assessed by comparing the Lewis acidity (pKa) of the substituted phenylboronic acids. A lower pKa value indicates a stronger Lewis acid, which is often a consequence of electron-withdrawing substituents stabilizing the corresponding boronate anion.

Table 1: pKa Values of Methoxy- and Trifluoromethyl-Substituted Phenylboronic Acids

| Substituent Position | 4-Methoxyphenylboronic Acid pKa | 4-(Trifluoromethyl)phenylboronic Acid pKa | 3-(Trifluoromethyl)phenylboronic Acid pKa | 2-(Trifluoromethyl)phenylboronic Acid pKa | Phenylboronic Acid pKa (unsubstituted) |

| Value | 9.25[5] | 7.82, 7.90[6] | 7.88, 7.85[6] | 9.45, 9.58[6] | 8.8[7][8] |

Data presented is a compilation from multiple sources and experimental conditions may vary.

The data clearly illustrates that the electron-withdrawing trifluoromethyl group in the meta and para positions significantly increases the acidity (lowers the pKa) of the boronic acid compared to the unsubstituted phenylboronic acid.[6] Conversely, the electron-donating methoxy group has a less pronounced effect on the pKa. The anomalous behavior of the ortho-trifluoromethyl isomer, which is a weaker acid, is attributed to steric hindrance that inhibits the formation of the tetrahedral boronate ion.[6][7][9]

Impact on Suzuki-Miyaura Cross-Coupling Reactivity

The electronic and steric effects of methoxy and trifluoromethyl groups directly translate to their performance in Suzuki-Miyaura cross-coupling reactions.

Table 2: Illustrative Yields in Suzuki-Miyaura Coupling of Substituted Phenylboronic Acids with Aryl Halides

| Boronic Acid | Coupling Partner | Catalyst/Conditions | Yield (%) | Reference |

| 4-Methoxyphenylboronic acid | 4-Bromoanisole | Pd(PPh₃)₄, K₂CO₃, Toluene/H₂O, 80°C | 95 | [10] (General Protocol) |

| 4-(Trifluoromethyl)phenylboronic acid | 4-Bromotoluene | Pd(dppf)Cl₂, Na₃PO₄, Dioxane/H₂O, 80°C | 85 | [11] (Adapted) |

| 2-Methoxyphenylboronic acid | 3,4,5-tribromo-2,6-dimethylpyridine | Pd(PPh₃)₄, Na₂CO₃, DME/H₂O, 80°C | 78 (disubstituted) | [12] |

| 3-(Trifluoromethyl)phenylboronic acid | Iodobenzene | Cu(II) Salen complex@KCC-1, K₂CO₃, DMF, 110°C | 92 | [13] |

Yields are illustrative and highly dependent on the specific substrates, catalyst, base, and solvent system employed.

Generally, electron-donating groups like methoxy can lead to faster reaction rates, while strong electron-withdrawing groups like trifluoromethyl may require more forcing conditions or specialized catalyst systems to achieve high yields.[4] However, the increased Lewis acidity of trifluoromethyl-substituted boronic acids can also be advantageous in certain contexts. The steric bulk of ortho-substituents can significantly retard the reaction rate for both methoxy and trifluoromethyl groups.[12][14]

Experimental Protocols

General Protocol for a Suzuki-Miyaura Cross-Coupling Reaction

This protocol provides a representative procedure for the palladium-catalyzed cross-coupling of an aryl halide with a substituted phenylboronic acid.[10]

Materials:

-

Aryl halide (1.0 mmol, 1.0 equiv)

-

Substituted phenylboronic acid (1.2 mmol, 1.2 equiv)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 0.02 mmol, 2 mol%)

-

Base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv)

-

Solvent (e.g., Toluene/Water 4:1 mixture, 5 mL)

-

Inert atmosphere (Argon or Nitrogen)

Procedure:

-

To a flame-dried Schlenk flask under an inert atmosphere, add the aryl halide, the substituted phenylboronic acid, the palladium catalyst, and the base.

-

Add the degassed solvent system via syringe.

-

Stir the reaction mixture at the desired temperature (e.g., 80-100 °C).

-

Monitor the reaction progress by TLC or GC-MS.

-

Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

-

Concentrate the solution under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Protocol for Kinetic Analysis of Protodeboronation

Protodeboronation, the loss of the boronic acid group, is a key decomposition pathway that can affect yields in cross-coupling reactions.[15][16] The stability of substituted boronic acids can be evaluated by monitoring their rate of protodeboronation under specific pH and temperature conditions.[17]

Materials:

-

Substituted phenylboronic acid (50 mM solution)

-

Solvent system (e.g., 50% aqueous dioxane)

-

Internal standard (e.g., mesitylene)

-

Buffer solutions for pH control

-

NMR tubes

Procedure:

-

Prepare a stock solution of the substituted phenylboronic acid and the internal standard in the chosen solvent system.

-

Aliquots of this stock solution are transferred to NMR tubes.

-

Add the appropriate buffer to each NMR tube to achieve the desired pH.

-

Place the NMR tubes in a pre-heated NMR spectrometer at a constant temperature (e.g., 70 °C).

-

Acquire NMR spectra at regular time intervals.

-

The rate of protodeboronation is determined by monitoring the disappearance of the starting boronic acid signal and the appearance of the corresponding arene signal relative to the internal standard.

-

The pseudo-first-order rate constant (k_obs) can be determined by plotting ln([Arylboronic Acid]) versus time.

Visualizing Reaction Mechanisms and Workflows

Suzuki-Miyaura Catalytic Cycle

The following diagram illustrates the generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction.

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Influence of Substituents on Boronic Acid Reactivity

This diagram illustrates the logical relationship between the electronic properties of the methoxy and trifluoromethyl substituents and their effect on the reactivity of the boronic acid in the transmetalation step.

Caption: Electronic effects of -OCH₃ and -CF₃ on boronic acid reactivity.

Conclusion

The judicious selection of substituents on boronic acids is a critical parameter in the design and execution of synthetic strategies. The methoxy and trifluoromethyl groups represent two extremes of the electronic spectrum, offering chemists a versatile toolkit to fine-tune the reactivity of these powerful building blocks. The electron-donating methoxy group generally enhances the nucleophilicity of the arylboronic acid, often leading to more facile cross-coupling. In contrast, the electron-withdrawing trifluoromethyl group, while potentially decreasing the raw nucleophilicity, imparts valuable properties such as increased Lewis acidity and metabolic stability, which are highly desirable in drug discovery. A thorough understanding of the interplay between electronic and steric effects, supported by quantitative data and robust experimental protocols, empowers researchers to harness the full potential of substituted boronic acids in the creation of complex and functional molecules.

References

- 1. mdpi.com [mdpi.com]

- 2. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 3. chemimpex.com [chemimpex.com]

- 4. nbinno.com [nbinno.com]

- 5. researchgate.net [researchgate.net]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. (Trifluoromethoxy)Phenylboronic Acids: Structures, Properties, and Antibacterial Activity | MDPI [mdpi.com]

- 8. (Trifluoromethoxy)Phenylboronic Acids: Structures, Properties, and Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Merging Electron Deficient Boronic Centers with Electron-Withdrawing Fluorine Substituents Results in Unique Properties of Fluorinated Phenylboronic Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]

- 12. BJOC - Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine [beilstein-journals.org]

- 13. The Suzuki-Miyaura Reaction of Phenylboronic Acid with Different Aryl Halides Catalyzed with Cu (II) Salen Complex@KCC-1 as a Recyclable Heterogeneous Catalyst [jns.kashanu.ac.ir]

- 14. beilstein-journals.org [beilstein-journals.org]

- 15. pubs.acs.org [pubs.acs.org]

- 16. In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

Safety and handling precautions for (4-Methoxy-3-(trifluoromethyl)phenyl)boronic acid

An In-depth Technical Guide to the Safe Handling of (4-Methoxy-3-(trifluoromethyl)phenyl)boronic acid

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended as a technical guide for qualified professionals and is not a substitute for a formal Safety Data Sheet (SDS). Always consult the specific SDS provided by the manufacturer before handling this chemical and adhere to all institutional and regulatory safety protocols.

Introduction

This compound is a valuable reagent in organic synthesis, particularly in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling.[1] Its utility in the construction of complex molecules makes it a key building block in medicinal chemistry and materials science for the development of new pharmaceuticals and advanced materials.[2][3] The presence of the trifluoromethyl group can enhance the biological activity and stability of resulting compounds.[3] This guide provides comprehensive safety and handling information for laboratory personnel.

Hazard Identification and Classification

This compound and its analogs are classified as hazardous materials. The primary hazards are skin, eye, and respiratory irritation. While specific toxicity data for this exact compound is limited, data from closely related arylboronic acids provide a strong basis for hazard assessment.

GHS Hazard Summary for Structurally Similar Phenylboronic Acids

| Hazard Class | Hazard Category | GHS Pictogram | Signal Word | Hazard Statement | Source Compound for Classification |

| Skin Corrosion/Irritation | Category 2 |

ngcontent-ng-c1205671314="" class="ng-star-inserted"> | Warning | H315: Causes skin irritation. | 4-Methoxy-3-(trifluoromethyl)phenylboronic Acid, 3-(Trifluoromethoxy)phenylboronic Acid[4] |

| Serious Eye Damage/Eye Irritation | Category 2A |

ngcontent-ng-c1205671314="" class="ng-star-inserted"> | Warning | H319: Causes serious eye irritation. | 4-Methoxy-3-(trifluoromethyl)phenylboronic Acid, 3-(Trifluoromethoxy)phenylboronic Acid[4] |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 |

| Warning | H335: May cause respiratory irritation. | 4-Methoxyphenylboronic acid[2] |

| Acute Toxicity (Oral) | Category 4 |

| Warning | H302: Harmful if swallowed. | Phenylboronic acid[5] |

Physical and Chemical Properties

Proper handling and storage procedures are dictated by the physical and chemical properties of the substance. Data for the target compound and a close analog are presented below.

| Property | Value | Source Compound |

| Molecular Formula | C₈H₈BF₃O₃ | 4-Methoxy-3-(trifluoromethyl)phenylboronic acid |

| Molecular Weight | 219.95 g/mol | 4-Methoxy-2-(trifluoromethyl)phenylboronic acid[3] |

| Appearance | White to off-white crystalline powder | 4-Methoxy-2-(trifluoromethyl)phenylboronic acid[3] |

| Melting Point | 172 °C (lit.) | 4-Methoxy-2-(trifluoromethyl)phenylboronic acid[3] |

| Solubility | Exhibits excellent solubility (specific solvents not detailed) | 4-Methoxy-3-(trifluoromethyl)phenylboronic acid[2] |

| Stability | Stable under recommended storage conditions. May be heat sensitive and hygroscopic. | General for phenylboronic acids[5][6] |

Safe Handling and Storage

Adherence to strict safety protocols is mandatory when handling this compound to minimize exposure and risk.

Personal Protective Equipment (PPE)

Appropriate PPE must be worn at all times when handling this compound.

| Protection Type | Specification | Rationale |

| Eye Protection | Chemical splash goggles with side-shields conforming to EN166 (EU) or ANSI Z87.1 (US). | Protects against splashes and airborne powder, preventing serious eye irritation.[7] |

| Hand Protection | Acid-resistant nitrile rubber gloves (minimum 4 mil thickness). Inspect gloves before use and dispose of them immediately if contaminated. | Prevents skin contact, which can cause irritation.[7][8] |

| Body Protection | Chemical-resistant laboratory coat, long pants, and closed-toe shoes. An acid-resistant apron is also recommended. | Protects skin from accidental spills and contamination.[8][9] |

| Respiratory Protection | Use in a well-ventilated area or a certified chemical fume hood. If dust is generated, a NIOSH-approved N95 (or equivalent) dust mask should be used. | Prevents inhalation of the powder, which can cause respiratory tract irritation.[10] |

Handling Procedures

-

Engineering Controls: Always handle this solid compound within a certified chemical fume hood to control exposure to dust.[8] Ensure that an eyewash station and safety shower are readily accessible.

-

Personal Hygiene: Wash hands thoroughly with soap and water after handling and before breaks or leaving the laboratory. Do not eat, drink, or smoke in areas where chemicals are handled.[8]

-

Dispensing: Avoid generating dust when weighing or transferring the material. Use appropriate tools (e.g., spatulas) and handle containers carefully.

-

Incompatibilities: Keep away from strong oxidizing agents, strong acids, and strong bases.[5]

Storage

-

Store in a tightly closed container in a dry, cool, and well-ventilated place.[6]

-

Recommended storage temperature is between 2 - 8 °C.[3]

-

Store in a dedicated corrosives or acid cabinet.[7]

-

The compound may be hygroscopic; protect from moisture.[5]

Emergency Procedures and First Aid

Immediate and appropriate action is critical in the event of an exposure.

| Exposure Route | First Aid Measures |

| Inhalation | Move the victim to fresh air. If breathing is difficult or absent, provide artificial respiration. Seek immediate medical attention.[6] |

| Skin Contact | Immediately remove all contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. If skin irritation occurs, seek medical attention.[6] |

| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[6] |

| Ingestion | Do NOT induce vomiting. Rinse mouth thoroughly with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[5] |

| Accidental Release | Evacuate the area. Wear appropriate PPE. Sweep up the spilled solid, avoiding dust generation, and place it in a suitable, labeled container for disposal. Clean the spill area thoroughly. Do not let the product enter drains. |

Experimental Protocols

This compound is frequently used in Suzuki-Miyaura cross-coupling reactions. Below is a representative protocol.

General Protocol for Suzuki-Miyaura Coupling

This protocol outlines the coupling of an aryl halide with this compound.

Materials:

-

Aryl halide (e.g., 1-bromo-4-nitrobenzene) (1.0 eq)

-

This compound (1.2 eq)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)

-

Base (e.g., K₂CO₃, Na₂CO₃, 2.0 eq)

-

Solvent (e.g., Toluene/Ethanol/Water mixture, Dioxane)

-

Schlenk flask or similar reaction vessel

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

Setup: To a dry Schlenk flask under an inert atmosphere, add the aryl halide, this compound, and the base.

-

Solvent Addition: Add the degassed solvent system to the flask.

-

Catalyst Addition: Add the palladium catalyst to the reaction mixture.

-

Reaction: Heat the mixture with stirring to the desired temperature (typically 80-110 °C) and monitor the reaction progress by TLC or GC/MS.

-

Workup: After the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.

Visualizations

Logical Workflow: Safe Handling of a Hazardous Powder

Caption: General workflow for safely handling hazardous chemical powders.

Experimental Workflow: Suzuki-Miyaura Coupling Reaction

Caption: Step-by-step workflow for a Suzuki-Miyaura coupling experiment.

Conceptual Pathway: Biological Activity of an Analog

Note: The following diagram illustrates a potential mechanism of action for a structurally related compound, (trifluoromethoxy)phenylboronic acid, as specific biological data for this compound is not widely available. This is for illustrative purposes only.

Caption: Conceptual inhibition of E. coli LeuRS by an analog compound.[4]

References

- 1. tcichemicals.com [tcichemicals.com]

- 2. chemimpex.com [chemimpex.com]

- 3. chemimpex.com [chemimpex.com]

- 4. (Trifluoromethoxy)Phenylboronic Acids: Structures, Properties, and Antibacterial Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. fishersci.co.uk [fishersci.co.uk]

- 6. pubs.acs.org [pubs.acs.org]

- 7. flinnsci.com [flinnsci.com]

- 8. Safety Tips for Handling Laboratory Chemicals - Actylis Lab [actylislab.com]

- 9. Article - Laboratory Safety Manual - ... [policies.unc.edu]

- 10. 4-(Trifluoromethoxy)phenylboronic acid = 95 139301-27-2 [sigmaaldrich.com]

The Dawn of a New Therapeutic Frontier: Phenylboronic Acids as Novel RAF Kinase Inhibitors

For Immediate Release

In the relentless pursuit of more effective cancer therapies, a new class of compounds, substituted phenylboronic acids, is emerging as a promising frontier in the development of novel RAF kinase inhibitors. This in-depth technical guide explores the discovery, development, and therapeutic potential of these innovative molecules, offering valuable insights for researchers, scientists, and drug development professionals. By leveraging the unique chemical properties of the boronic acid moiety, these inhibitors present a novel approach to targeting the frequently dysregulated RAS/RAF/MEK/ERK signaling pathway, a critical driver in many human cancers.

The RAS/RAF/MEK/ERK cascade is a pivotal signaling pathway that governs fundamental cellular processes, including proliferation, differentiation, and survival.[1][2] Aberrant activation of this pathway, often triggered by mutations in the BRAF gene, is a hallmark of numerous malignancies, most notably melanoma.[3][4] The discovery of the recurrent BRAF V600E mutation has revolutionized the treatment landscape for melanoma, leading to the development of highly effective, first-generation RAF inhibitors.[2][3] However, the emergence of drug resistance remains a significant clinical challenge, underscoring the urgent need for new therapeutic strategies that can overcome these limitations.[5][6]

Substituted phenylboronic acids represent a compelling new avenue in RAF inhibitor design. The boron atom in these compounds can form reversible covalent bonds with key residues in the ATP-binding pocket of RAF kinases, potentially leading to enhanced potency and selectivity. While research in this specific area is still in its nascent stages, preliminary studies on the parent phenylboronic acid molecule have demonstrated its inherent anti-proliferative and anti-migratory properties in cancer cells, providing a strong rationale for its exploration as a scaffold for targeted inhibitors.[7]

The MAPK/ERK Signaling Pathway: A Prime Target for Cancer Therapy

The mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) signaling pathway is a crucial intracellular cascade that relays signals from the cell surface to the nucleus, thereby regulating a wide array of cellular functions. The pathway is initiated by the activation of RAS proteins, which in turn recruit and activate RAF kinases (ARAF, BRAF, and CRAF). Activated RAF then phosphorylates and activates MEK, which subsequently phosphorylates and activates ERK. Phosphorylated ERK translocates to the nucleus to regulate the activity of transcription factors involved in cell growth and survival.

References

- 1. mdpi.com [mdpi.com]